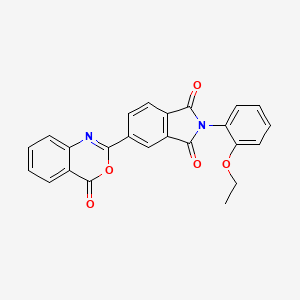![molecular formula C17H13BrFN3OS2 B3484712 N-(5-{2-[(4-bromophenyl)thio]ethyl}-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide](/img/structure/B3484712.png)
N-(5-{2-[(4-bromophenyl)thio]ethyl}-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-{2-[(4-bromophenyl)thio]ethyl}-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide” is a chemical compound that belongs to the class of heterocyclic compounds known as 1,3,4-thiadiazoles . These compounds are characterized by a 1,3,4-thiadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one sulfur atom, and two carbon atoms .
Synthesis Analysis
The synthesis of similar 1,3,4-thiadiazole derivatives involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This reaction yields 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine . The amino group of these oxadiazoles is then acylated with various acid chlorides to yield the acylated compounds .Molecular Structure Analysis
The molecular structure of “N-(5-{2-[(4-bromophenyl)thio]ethyl}-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide” is characterized by a 1,3,4-thiadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involving similar 1,3,4-thiadiazole derivatives include the acylation of the amino group of oxadiazoles with various acid chlorides . This reaction yields the acylated compounds . Other reactions include the cyclization of acetamides by reaction with ammonium thiocyanate .Mécanisme D'action
While the exact mechanism of action of “N-(5-{2-[(4-bromophenyl)thio]ethyl}-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide” is not specified in the search results, similar 1,3,4-thiadiazole derivatives have been reported to possess various biological activities . These include anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .
Orientations Futures
The future directions for “N-(5-{2-[(4-bromophenyl)thio]ethyl}-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide” could involve further studies on its biological activities. For instance, similar 1,3,4-thiadiazole derivatives have shown promising antimicrobial activity, indicating that this chemical might be used in the future to prevent microbial transmission .
Propriétés
IUPAC Name |
N-[5-[2-(4-bromophenyl)sulfanylethyl]-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrFN3OS2/c18-12-3-7-14(8-4-12)24-10-9-15-21-22-17(25-15)20-16(23)11-1-5-13(19)6-2-11/h1-8H,9-10H2,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVADSPIAMPNJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NN=C(S2)CCSC3=CC=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrFN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(benzyloxy)-5-bromobenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B3484641.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B3484660.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]thio}-N-cyclopropylacetamide](/img/structure/B3484661.png)
![(3,9-dimethyl-5H-indeno[1,2-b]pyridin-5-ylidene)1-naphthylamine](/img/structure/B3484665.png)
![ethyl 2-({[(1-benzofuran-2-ylcarbonyl)oxy]acetyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B3484675.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B3484682.png)

![N-(4-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide](/img/structure/B3484688.png)


![3-bromo-N-cyclopentyl-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3484717.png)
![3-bromo-5-(2-furyl)-N-isopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3484723.png)